N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

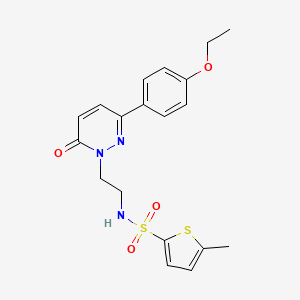

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a pyridazinone derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone core, linked via an ethyl group to a 5-methylthiophene-2-sulfonamide moiety. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent that may enhance solubility and modulate electronic interactions, while the thiophene sulfonamide moiety contributes to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-3-26-16-7-5-15(6-8-16)17-9-10-18(23)22(21-17)13-12-20-28(24,25)19-11-4-14(2)27-19/h4-11,20H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCILWODASBRVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a thiophene moiety, and a pyridazinone core, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 430.54 g/mol.

Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.54 g/mol |

| Functional Groups | Sulfonamide, thiophene, pyridazinone |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the sulfonamide group may inhibit certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to modulate signaling pathways in cancer and inflammatory diseases.

Antitumor Activity

Several studies have indicated that compounds containing pyridazinone and thiophene moieties exhibit antitumor properties. For example, research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are known to interfere with the synthesis of inflammatory mediators. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages .

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Cancer Research showed that sulfonamide derivatives significantly inhibited tumor growth in xenograft models by targeting the mTOR pathway .

- Inflammation Models : In models of acute inflammation, compounds similar to this compound demonstrated reduced edema and leukocyte infiltration when administered prior to inflammatory stimuli .

- Mechanistic Insights : Investigations into the pharmacodynamics revealed that the compound could modulate NF-kB signaling pathways, which are critical in both cancer progression and inflammatory responses .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies on various cancer cell lines have shown that the compound can inhibit cell growth by targeting key signaling pathways. For example, it has been observed to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic proteins.

Anti-inflammatory Properties

The compound's sulfonamide group contributes to its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Study Reference | Inflammatory Model | Effect Observed |

|---|---|---|

| Murine model | Reduced TNF-alpha levels | |

| Human cell lines | Decreased IL-6 production |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly against monoamine oxidase B (MAO-B). This inhibition is relevant for treating neurological disorders such as Parkinson's disease.

Mechanism of Action

The compound is hypothesized to interact with the active site of MAO-B, leading to increased levels of neurotransmitters such as dopamine. This interaction is critical for alleviating symptoms associated with neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have also suggested the antimicrobial properties of this compound. Its structural components may enhance its ability to penetrate bacterial membranes, making it effective against certain strains.

Case Study: Antimicrobial Testing

In assays against various bacterial strains, the compound exhibited notable activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.

Materials Science Applications

The unique chemical structure of this compound also opens avenues in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its applicability in these technologies.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent under ambient conditions |

Comparison with Similar Compounds

Core Pyridazinone Derivatives

Pyridazinone-based compounds are structurally diverse, with variations in substituents and linker groups influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs from literature (Table 1):

Table 1: Structural Comparison of Pyridazinone Derivatives

*Calculated based on molecular formula C₂₀H₂₄N₂O₄S₂; †HRMS data from ; ‡Calculated from molecular formula in .

Key Observations:

Substituent Effects :

- The target’s 4-ethoxyphenyl group is less sterically demanding than benzyloxy (5a in ) but provides stronger electron donation than methylthio (5a in ). This may enhance solubility and interaction with hydrophobic binding pockets.

- Thiophene sulfonamide vs. benzenesulfonamide (5a in ): Thiophene’s smaller size and sulfur atom may improve membrane permeability compared to bulkier benzene rings.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

- The ethoxy group in the target compound likely improves aqueous solubility compared to methylthio or halogenated analogs (e.g., 8a in ), which are more lipophilic.

- Sulfonamide groups enhance hydrogen-bonding capacity, a critical factor for target binding and metabolic stability.

Structure-Activity Relationship (SAR) Trends

While direct pharmacological data for the target compound are unavailable, SAR trends from analogs suggest:

Q & A

Basic: What are the recommended synthetic pathways for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the pyridazinone core and functionalizing it with ethoxyphenyl and sulfonamide groups. Key steps include:

- Step 1: Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed coupling for aryl substitution .

- Step 2: Introduction of the ethyl linker through nucleophilic substitution or alkylation reactions under controlled temperatures (50–80°C) using solvents like DMF or acetone .

- Step 3: Sulfonamide coupling using 5-methylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Purify intermediates via column chromatography or recrystallization to ensure >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 458.12) .

- High Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Infrared Spectroscopy (IR): Detect key functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹) .

Advanced: How can researchers elucidate the mechanism of action of this compound against carbonic anhydrase isoforms?

Answer:

Experimental Design:

- Enzyme Assays: Use stopped-flow kinetics to measure inhibition constants (Ki) for human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) .

- Crystallography: Co-crystallize the compound with CA-II to identify binding interactions (e.g., sulfonamide-Zn²+ coordination) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity and compare with experimental data .

Key Considerations:

- Test selectivity across isoforms to identify off-target effects.

- Validate results using siRNA knockdowns or knockout cell lines .

Advanced: What strategies are effective for resolving contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?

Answer:

- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HCT-116, MCF-7) and fungal strains (e.g., Candida albicans) to confirm potency thresholds .

- Assay Standardization: Control variables like serum concentration, incubation time, and solvent (DMSO vs. PBS) .

- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from differential metabolism .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Answer:

SAR Focus Areas:

- Pyridazinone Modifications: Replace ethoxyphenyl with halogenated or methylated analogs to enhance lipophilicity .

- Sulfonamide Variations: Test substituents (e.g., -CF₃, -CN) on the thiophene ring for improved binding .

- Linker Optimization: Evaluate propyl vs. ethyl chains for flexibility and target engagement .

Methodology:

- Synthesize 10–15 analogs using parallel synthesis.

- Screen analogs in enzyme inhibition and cytotoxicity assays.

- Use QSAR models to prioritize candidates .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility: Poor aqueous solubility (<0.1 mg/mL); use co-solvents like PEG-400 or cyclodextrins for in vitro assays .

- Stability:

- pH Stability: Degrades rapidly at pH <3 (gastric conditions); stable at pH 7.4 (bloodstream) .

- Thermal Stability: Store at –20°C in desiccated form; avoid repeated freeze-thaw cycles .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Answer:

- Pharmacokinetics:

- Rodent Models: Administer IV/PO doses (10–50 mg/kg) to measure AUC, Cmax, and t½ .

- Tissue Distribution: Use LC-MS/MS to quantify compound levels in organs .

- Toxicity:

- Acute Toxicity: Conduct OECD 423 tests in mice.

- Genotoxicity: Perform Ames tests and micronucleus assays .

Advanced: How can researchers address low yield in the final sulfonamide coupling step?

Answer:

- Reagent Optimization: Use fresh sulfonyl chlorides and excess base (e.g., 2 eq. Et₃N) to drive the reaction .

- Solvent Selection: Switch to dichloromethane for better solubility of intermediates .

- Temperature Control: Maintain 0–5°C to suppress hydrolysis of the sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.